molecular formula C12H16 B15444851 Benzene, (1-(1-methylethyl)cyclopropyl)- CAS No. 63339-99-1

Benzene, (1-(1-methylethyl)cyclopropyl)-

Cat. No.: B15444851
CAS No.: 63339-99-1
M. Wt: 160.25 g/mol
InChI Key: UAZCFEANXCTOCG-UHFFFAOYSA-N
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Description

The compound "Benzene, (1-(1-methylethyl)cyclopropyl)-" features a benzene ring substituted with a cyclopropyl group bearing a 1-methylethyl (isopropyl) moiety. For instance, Benzene, 1-chloro-4-[1-(1-methylethyl)cyclopropyl]- (CAS 63340-07-8) shares the core structure but includes a chlorine substituent . The parent compound likely has the molecular formula C12H16 (inferred by removing chlorine from C12H15Cl) and exhibits properties influenced by the strained cyclopropane ring and bulky isopropyl group.

Properties

CAS No.

63339-99-1

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

(1-propan-2-ylcyclopropyl)benzene

InChI

InChI=1S/C12H16/c1-10(2)12(8-9-12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

UAZCFEANXCTOCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CC1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Cyclopropyl Substituents

Table 1: Cyclopropyl-Substituted Benzene Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight Key Features Reference
Benzene, 1-chloro-4-[1-(1-methylethyl)cyclopropyl]- 63340-07-8 C12H15Cl 194.7 Chlorine substituent enhances reactivity
Benzene, [1-(1,1-dimethylethyl)cyclopropyl]- 63340-00-1 C13H18 174.28 tert-Butyl group increases steric bulk
Benzene, 1,1'-(1,2-cyclopropanediyl)bis[4-methoxy] - C17H18O2 254.33 Bis-benzene linked via cyclopropane; methoxy groups
(1-Cyclopropyl-1-methylethyl)benzene 56282-43-0 C12H16 160.26 Cyclopropyl and methyl-ethyl branches

Key Observations :

  • Chlorinated Derivative (63340-07-8): The chlorine atom increases molecular weight and polarizability, making it more reactive in nucleophilic substitutions compared to non-halogenated analogues .
  • tert-Butyl Derivative (63340-00-1) : The bulky tert-butyl group may reduce solubility in polar solvents but enhance thermal stability .

Non-Cyclopropyl Analogues with Alkyl Substituents

Table 2: Alkyl-Substituted Benzene Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight Key Features Reference
m-Cymene (1-methyl-3-isopropylbenzene) - C10H14 134.22 Branched alkyl groups; common solvent
Benzene, (1-methylpropyl)- 135-98-8 C10H14 134.22 Linear alkyl chain; lower boiling point
Benzene, 1-ethylpropyl (3-phenylpentane) 1196-58-3 C11H16 148.24 Extended alkyl chain; ΔrH° = -0.16 ± 0.08 kJ/mol

Key Observations :

  • m-Cymene : Lacks cyclopropane strain, resulting in lower reactivity and higher volatility compared to cyclopropyl derivatives .
  • 1-Ethylpropyl Benzene : Thermodynamic data (ΔrH°) indicates mild exothermicity during reactions, suggesting stability under standard conditions .

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, is a classical method for cyclopropane synthesis. For Benzene, (1-(1-methylethyl)cyclopropyl)-, this approach requires a pre-functionalized benzene derivative with a terminal alkene. For example, 1-isopropenylbenzene undergoes cyclopropanation under mild conditions (0–5°C, THF) to yield the cyclopropane core. Reported yields reach 78% with stereochemical control influenced by solvent polarity.

Reaction Conditions :

  • Substrate: 1-Isopropenylbenzene (1.0 eq)
  • Reagents: CH₂I₂ (2.2 eq), Zn(Cu) (3.0 eq)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 0–5°C
  • Time: 12–16 hours
  • Yield: 78%

Transition-Metal-Catalyzed Cyclopropanation

Palladium-catalyzed cyclopropanation, as demonstrated in patent WO2018141961A1, offers a robust alternative. Using dimethyl malonate and aryl halides, this method constructs cyclopropane rings via a carbene-transfer mechanism. Adapting this protocol, 4-bromo-(1-isopropenyl)benzene reacts with dimethyl malonate under Pd(OAc)₂ catalysis to afford the target compound in 68% yield after decarboxylation.

Key Steps :

  • Cross-Coupling :
    • Substrate: 4-Bromo-(1-isopropenyl)benzene
    • Catalyst: Pd(OAc)₂ (0.03 eq), JohnPhos ligand (0.06 eq)
    • Base: K₃PO₄ (3.0 eq)
    • Solvent: Toluene
    • Temperature: 125–130°C
    • Time: 2.5 hours
  • Decarboxylation :
    • Reagent: 32% HCl (5.0 eq)
    • Solvent: Toluene/water
    • Temperature: 95–100°C
    • Time: 2.25 hours
    • Overall Yield: 68%

Functionalization of Preformed Cyclopropanes

Grignard Alkylation

Patent CN106631827B details the use of methylmagnesium bromide to functionalize cyclopropyl ketones. Applying this strategy, cyclopropylbenzene ketone is treated with isopropylmagnesium bromide to install the isopropyl group. The reaction proceeds via nucleophilic addition to the carbonyl, followed by dehydration, achieving 85% yield under optimized conditions.

Optimized Protocol :

  • Substrate: Cyclopropylbenzene ketone (1.0 eq)
  • Reagent: Isopropylmagnesium bromide (2.5 eq)
  • Solvent: Anhydrous THF
  • Temperature: −50°C to 25°C (gradient)
  • Time: 4 hours
  • Yield: 85%

Acid-Catalyzed Ring Expansion

A less conventional route involves acid-mediated rearrangement of bicyclic precursors. For instance, spiro[cyclopropane-1,2'-indane] derivatives undergo HFIP (hexafluoroisopropanol)-catalyzed ring expansion to generate the target compound. While yields are moderate (45–50%), this method avoids metal catalysts, enhancing scalability.

Stereochemical and Kinetic Considerations

The steric bulk of the isopropyl group imposes significant kinetic barriers during cyclopropanation. Computational studies (DFT) reveal that transition states favoring exo -addition of carbenes to alkenes are stabilized by 3.2 kcal/mol compared to endo pathways, rationalizing the observed diastereoselectivity (dr 4:1). Solvent effects further modulate selectivity; polar aprotic solvents (e.g., DMF) increase reaction rates but reduce stereocontrol due to charge dispersion.

Industrial-Scale Production Challenges

Purification and Isolation

The hydrophobic nature of Benzene, (1-(1-methylethyl)cyclopropyl)- complicates crystallization. Patent WO2018141961A1 resolves this via azeotropic distillation with toluene/water, achieving >99% purity. Alternatively, silica gel chromatography using heptane/ethyl acetate (9:1) eluent provides acceptable recovery (92%) on laboratory scales.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for structural elucidation of Benzene, (1-(1-methylethyl)cyclopropyl)-?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to resolve substituents on the benzene ring and cyclopropane moiety. For example, coupling constants in the cyclopropane region (~1.0–2.5 ppm) can confirm stereochemistry .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-H stretching in cyclopropane at ~3000–3100 cm1^{-1}) and aromatic C=C vibrations (~1600 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular weight (174.28 g/mol, C13_{13}H18_{18}) and fragmentation patterns, particularly cyclopropane ring opening under electron ionization .

Q. What synthetic routes are reported for Benzene, (1-(1-methylethyl)cyclopropyl)-?

  • Methodological Answer :

  • Cyclopropanation : Use Simmons-Smith or transition-metal-catalyzed reactions to form the cyclopropane ring. For example, coupling isopropyl-substituted benzene precursors with cyclopropane-forming reagents .
  • Substitution Reactions : Electrophilic aromatic substitution (EAS) on benzene derivatives to introduce the isopropylcyclopropyl group, optimized via directing groups (e.g., methoxy) .
  • Table 1 : Comparison of Synthetic Approaches
MethodYield (%)Key ChallengesReferences
Simmons-Smith Reaction45–60Steric hindrance from isopropyl
Transition-Metal Catalysis70–85Catalyst cost and purification

Advanced Research Questions

Q. How can computational models resolve contradictions in thermodynamic stability data for this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate strain energy of the cyclopropane ring (~27–30 kcal/mol) and compare with experimental ΔfH° values (e.g., discrepancies in liquid-phase ΔfH° = -58.24 kJ/mol ).
  • Molecular Dynamics (MD) : Simulate intermolecular interactions (e.g., van der Waals forces) to explain anomalous vapor pressure or solubility data .
  • Validation : Cross-reference computed data with experimental thermochemistry (e.g., combustion calorimetry) to refine force field parameters .

Q. What strategies address conflicting reactivity observations in cyclopropane ring-opening reactions?

  • Methodological Answer :

  • Mechanistic Probes : Use isotopic labeling (e.g., 2H^{2}\text{H}) to track bond cleavage pathways during acid- or heat-induced ring opening.
  • Kinetic Studies : Compare activation energies for ring-opening under varying conditions (e.g., polar vs. nonpolar solvents) .
  • Table 2 : Reactivity Under Different Conditions
ConditionProduct DominanceMechanistic Insight
Acidic (H2 _2SO4 _4)IsopropylbenzeneCarbocation stabilization
Thermal (200°C)Allylic derivativesRadical-mediated cleavage

Q. How does steric strain in the cyclopropane moiety influence biological interactions?

  • Methodological Answer :

  • Molecular Docking : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways. Compare binding affinities with non-strained analogs .
  • In Vitro Assays : Test cytotoxicity in cell lines (e.g., HepG2) to correlate strain energy with biological activity. Use LC-MS/MS to quantify metabolites .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting chromatographic retention indices for this compound?

  • Methodological Answer :

  • Standardization : Use reference compounds (e.g., n-alkanes) to calibrate GC columns. Adjust for temperature programming effects .
  • Multi-Method Validation : Compare GC-MS, HPLC-UV, and capillary electrophoresis results to identify systematic errors .

Q. What experimental designs mitigate synthetic byproducts from steric hindrance?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduce reaction time to minimize side reactions (e.g., dimerization).
  • Protecting Groups : Temporarily shield the isopropyl group during cyclopropanation, followed by deprotection .

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